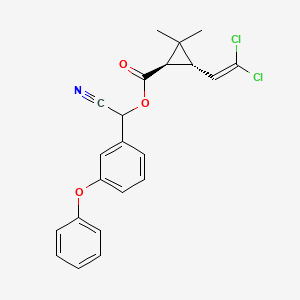

2-Ethynyl-1-fluoro-4-nitrobenzene

概要

説明

Synthesis Analysis

The synthesis of 2-Ethynyl-1-fluoro-4-nitrobenzene could potentially involve electrophilic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular formula of this compound is C8H4FNO2 . It has an average mass of 165.121 Da and a monoisotopic mass of 165.022614 Da .Chemical Reactions Analysis

The chemical reactions of this compound could involve nucleophilic aromatic substitution reactions . These reactions typically involve a nucleophile attacking an aromatic system, leading to the substitution of one group for another .Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm³, a boiling point of 242.8±30.0 °C at 760 mmHg, and a flash point of 100.6±24.6 °C . It has a molar refractivity of 40.0±0.4 cm³ and a molar volume of 124.6±5.0 cm³ .科学的研究の応用

Synthesis and Structural Analysis

1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a compound related to 2-Ethynyl-1-fluoro-4-nitrobenzene, was synthesized and characterized by techniques like X-ray crystallography, NMR, and FT-IR. This research highlights the process of synthesizing similar compounds and analyzing their structure (Sweeney, McArdle, & Aldabbagh, 2018).

Investigation of Anion States and Electron Attachment

The study of temporary anion states and dissociative electron attachment to nitrobenzene derivatives, including 1,4-fluoronitrobenzene, reveals insights into electron transmission spectroscopy and negative ion mass spectrometry. Such research is valuable for understanding the electronic properties of fluoro-substituted nitrobenzenes (Asfandiarov et al., 2007).

Reduction of Nitroaromatics

A study involving the microwave-mediated reduction of heterocycle and fluorine-containing nitroaromatics, like 4-fluoronitrobenzene, demonstrates the potential for chemical transformations in similar compounds. This research provides insights into the reduction processes and the influence of solvent nature (Spencer et al., 2008).

Ortho:Para Ratio in Aromatic Nucleophilic Substitution

Research on the ortho:para ratio in the nucleophilic substitution of o- and p-fluoro-nitrobenzenes offers a deeper understanding of reaction mechanisms in compounds like this compound. This study contributes to the knowledge of reaction rates and steric effects in such substitutions (Bamkole, Hirst, & Udoessien, 1973).

Statistical Analysis of Molecular Ordering

A comparative statistical analysis of molecular ordering in smectogenic compounds, including those related to nitrobenzenes, provides insights into quantum mechanics and intermolecular forces. This research can be extrapolated to understand the behavior of similar fluoro-substituted nitrobenzenes (Ojha, 2005).

Photophysical Properties and Nonlinear Absorption

A study on Pt(II) diimine complexes with extended π-conjugation in the acetylide ligands, including a nitrophenyl ethynyl derivative, reveals significant insights into the tuning of photophysical properties and improving nonlinear absorption. This research is relevant for developing materials with specific optical properties (Liu et al., 2013).

Fluorination of Aromatic Compounds

The fluorination of aromatic compounds, including nitrobenzene derivatives, with xenon difluoride demonstrates the chemical modification possibilities of compounds like this compound. This research provides a method for introducing fluorine into aromatic systems (Fedorov et al., 2015).

Ethynyl-Copper(I) Complexes

Research on ethynyl-copper(I) complexes with tertiary phosphines, where nitrobenzene is involved, offers insights into the interaction between metal and acetylenic orbitals. This is relevant for understanding the behavior of ethynyl-substituted nitrobenzenes in complex formation (Coates & Parkin, 1961).

作用機序

Target of Action

It is known that nitrobenzene derivatives generally interact with various enzymes and receptors in the body, altering their function .

Mode of Action

The mode of action of 2-Ethynyl-1-fluoro-4-nitrobenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that benzene derivatives can undergo various reactions, including friedel crafts acylation and nitration .

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its iLOGP value, is 1.67 . The compound is soluble, with a solubility of 0.533 mg/ml .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be between 2-8°C to maintain its stability . Furthermore, its action may be influenced by the pH and the presence of other substances in the body.

生化学分析

Biochemical Properties

2-Ethynyl-1-fluoro-4-nitrobenzene plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes, potentially leading to enzyme inhibition or activation. Additionally, the fluoro and nitro groups can engage in hydrogen bonding and electrostatic interactions with amino acid residues in proteins, affecting protein conformation and stability .

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, the compound may inhibit or activate kinases and phosphatases, leading to altered phosphorylation states of downstream targets. This can result in changes in gene expression and cellular metabolism. Furthermore, this compound can induce oxidative stress in cells, affecting mitochondrial function and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. The fluoro and nitro groups can engage in hydrogen bonding and electrostatic interactions with amino acid residues in proteins, affecting protein conformation and stability. These interactions can result in changes in enzyme activity, protein-protein interactions, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at high doses, including oxidative stress, mitochondrial dysfunction, and cell death. Threshold effects have been noted, where a certain dosage is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, resulting in changes in metabolic flux and metabolite levels. The compound’s interactions with cofactors and other enzymes can further influence its metabolic fate and biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and accumulate in specific compartments. The distribution of this compound within tissues can be influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can affect its activity and function, leading to changes in cellular processes .

特性

IUPAC Name |

2-ethynyl-1-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUOIQZAFWYPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506903 | |

| Record name | 2-Ethynyl-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343866-99-9 | |

| Record name | 2-Ethynyl-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

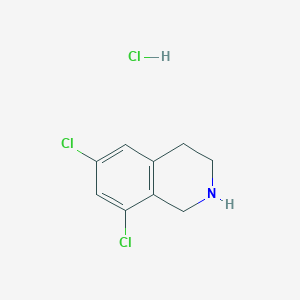

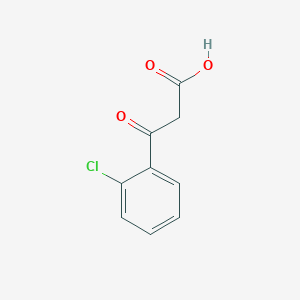

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B1354562.png)

![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)

![1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde](/img/structure/B1354585.png)